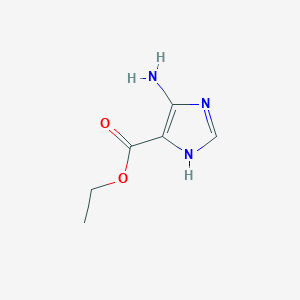

4-アミノ-1H-イミダゾール-5-カルボン酸エチル

説明

Ethyl 4-amino-1H-imidazole-5-carboxylate is a ring-substituted-1H-imidazole-4-carboxylic acid derivative . It has been shown to act as a new class of anti-tuberculosis agents .

Synthesis Analysis

The synthesis of Ethyl 4-amino-1H-imidazole-5-carboxylate involves several steps. The process starts with 5-Amino-4-imidazole and ethanol . The reaction is carried out under specific conditions to ensure the formation of the desired product .Molecular Structure Analysis

The molecular formula of Ethyl 4-amino-1H-imidazole-5-carboxylate is C6H9N3O2 . It has a molecular weight of 155.155 . The InChI code for this compound is 1S/C6H9N3O2/c1-2-11-6(10)4-5(7)9-3-8-4/h3H,2,7H2,1H3,(H,8,9) .Chemical Reactions Analysis

The chemical reactions involving Ethyl 4-amino-1H-imidazole-5-carboxylate are complex and involve multiple steps . The compound can undergo various transformations under different conditions, leading to a variety of products .Physical and Chemical Properties Analysis

Ethyl 4-amino-1H-imidazole-5-carboxylate is a solid at room temperature . It has a density of 1.3±0.1 g/cm3 . The boiling point is 391.2±22.0 °C at 760 mmHg . It is soluble in dimethyl sulfoxide and methanol, and slightly soluble in water .科学的研究の応用

抗結核薬

この化合物は、新しいタイプの抗結核薬として特定されており、この病気の治療法開発における可能性を示唆しています .

アレルギー性鼻炎と小児の適応症

アレルギー性鼻炎と小児の適応症において使用が検討されており、アレルギーと小児の研究における役割を示しています .

生命科学研究

4-アミノ-1H-イミダゾール-5-カルボン酸エチルは、細胞生物学、ゲノミクス、プロテオミクスなど、生命科学研究のさまざまな分野で使用されています .

シグナル伝達経路

この化合物は、プロテアーゼのアポトーシス、クロマチン/エピジェネティクス、代謝、MAPKシグナル伝達、チロシンキナーゼなどのシグナル伝達経路に関する研究分野に関与しています .

作用機序

Target of Action

Ethyl 4-amino-1H-imidazole-5-carboxylate is a compound that has been found to form coordination compounds with Co (2+) . These compounds are known to inhibit photosynthetic electron flow and ATP-synthesis . Therefore, the primary targets of Ethyl 4-amino-1H-imidazole-5-carboxylate are likely to be components of the photosynthetic electron transport chain and ATP synthesis machinery.

Mode of Action

Upon forming coordination compounds with Co (2+), Ethyl 4-amino-1H-imidazole-5-carboxylate inhibits the flow of electrons in the photosynthetic electron transport chain . This disruption in electron flow subsequently inhibits ATP synthesis , as the generation of a proton gradient across the thylakoid membrane, which drives ATP synthesis, is dependent on the flow of electrons through the transport chain.

Biochemical Pathways

The primary biochemical pathway affected by Ethyl 4-amino-1H-imidazole-5-carboxylate is photosynthesis, specifically the light-dependent reactions that occur in the thylakoid membrane . By inhibiting electron flow and ATP synthesis, Ethyl 4-amino-1H-imidazole-5-carboxylate disrupts the production of ATP and NADPH, two molecules that are essential for the light-independent reactions of photosynthesis .

Pharmacokinetics

It is known that the compound is soluble in chloroform/methanol , suggesting that it may have good bioavailability due to its solubility in both polar and non-polar solvents

Result of Action

The inhibition of photosynthetic electron flow and ATP synthesis by Ethyl 4-amino-1H-imidazole-5-carboxylate results in a decrease in the production of ATP and NADPH . These molecules are essential for the light-independent reactions of photosynthesis, where they are used to convert carbon dioxide into glucose. Therefore, the action of Ethyl 4-amino-1H-imidazole-5-carboxylate ultimately leads to a decrease in glucose production in photosynthetic organisms .

Action Environment

The action of Ethyl 4-amino-1H-imidazole-5-carboxylate is likely to be influenced by environmental factors that affect the availability of Co (2+) and the efficiency of photosynthesis. For example, light intensity, temperature, and the availability of water and carbon dioxide can all influence the rate of photosynthesis and, therefore, the efficacy of Ethyl 4-amino-1H-imidazole-5-carboxylate’s action . Additionally, the stability of Ethyl 4-amino-1H-imidazole-5-carboxylate may be affected by factors such as pH, temperature, and the presence of other chemicals in the environment .

将来の方向性

生化学分析

Biochemical Properties

These interactions can influence biochemical reactions in various ways, such as by acting as enzyme inhibitors or activators .

Cellular Effects

Imidazole derivatives have been reported to influence cell function in several ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Imidazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Imidazole derivatives are known to interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

It is known that many compounds can interact with transporters or binding proteins, influencing their localization or accumulation within cells .

Subcellular Localization

Many compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

特性

IUPAC Name |

ethyl 4-amino-1H-imidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-2-11-6(10)4-5(7)9-3-8-4/h3H,2,7H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJMORFFDAXJHHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50321878 | |

| Record name | Ethyl 4-amino-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50321878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21190-16-9 | |

| Record name | 21190-16-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382775 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4-amino-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50321878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-amino-5-imidazolecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

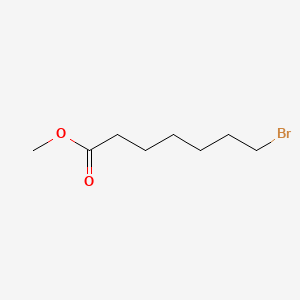

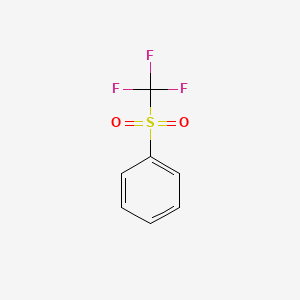

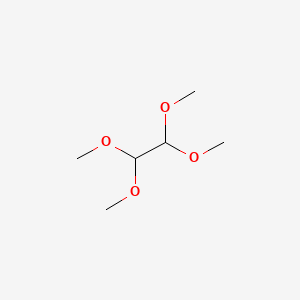

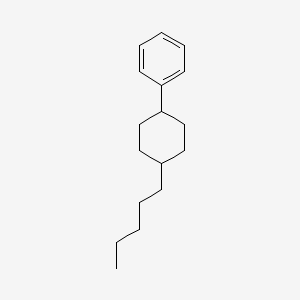

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

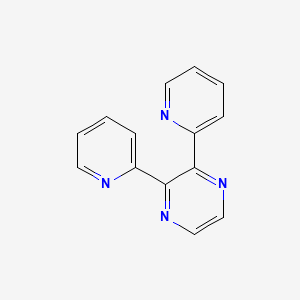

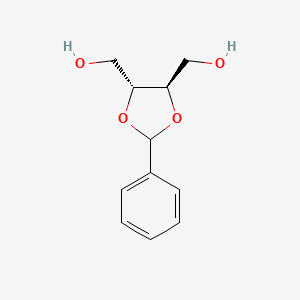

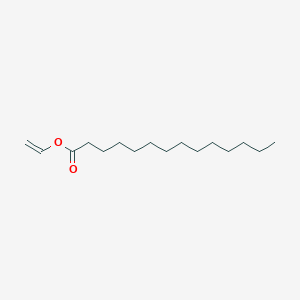

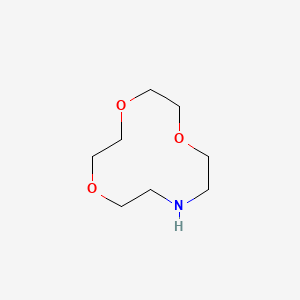

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。